Cas no 82671-02-1 (2,6-Dichloro-5-fluoronicotinonitrile)

2,6-Dichloro-5-fluoronicotinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- 2,6-Dichloro-3-cyano-5-fluoro pyridine
- 3-cyano-5-fluoro-2,6-Dihydroxypyridine
- 3-Cyano-2,6-dichloro-5-fluoropyridine
- 2,6-dichloro-5-fluoropyridine-3-carbonitrile
- ,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- 2,6-Dichloro-3-cyano-5-fluoropyridine
- 2,6-dichloro-5-fluoronicotinonitrile
- C6HCl2FN2
- 2,6-Dichloro-5-fluoro-nicotinonitrile
- 2,6-Dichloro-5-fluoro-3-cyanopyridine
- 3-Pyridinecarbonitrile, 2,6-dichloro-5-fluoro-
- PubChem10945
- 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile
- KSC496K0L
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile (ACI)
- 2,6-Dichloro-5-cyano-3-fluoropyridine
- 2,6-Dichloro-5-fluoro-3-nicotinonitrile
- AC-7743
- FT-0641881
- CS-W013228
- EN300-125139
- 2,6-dichloro-5 fluoro-pyridine-3-carbonitrile
- SB38893
- D3972
- AKOS005064081
- SCHEMBL165776
- DEDKKOOGYIMMBC-UHFFFAOYSA-N
- MFCD01863289
- 82671-02-1
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, 98%
- AM62410
- CHEBI:194733
- Q-200373
- AS-5435
- racemic 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile
- 2,6-dichoro-5-fluoronicotinonitrile
- 2,6dichloro-5fluoronicotinonitrile
- DTXSID80370016
- 2,6-dichloro-3-fluoro-5-cyanopyridin
- Z1255488901
- 2,6-dichloro-5-luoropyridine-3-carbonitrile
- DB-005884
- 2,6-Dichloro-5-fluoronicotinonitrile
-
- MDL: MFCD01863289
- Inchi: 1S/C6HCl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H
- InChI Key: DEDKKOOGYIMMBC-UHFFFAOYSA-N
- SMILES: N#CC1C(Cl)=NC(Cl)=C(F)C=1
- BRN: 4310369
Computed Properties
- Exact Mass: 189.95000
- Monoisotopic Mass: 189.95
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
Experimental Properties
- Color/Form: solid
- Density: 1.6175 (estimate)
- Melting Point: 89.0 to 93.0 deg-C
- Boiling Point: 267.8 °C at 760 mmHg
- Flash Point: 115.8 °C
- Refractive Index: 1.58
- PSA: 36.68000
- LogP: 2.39918
- Solubility: Not determined
2,6-Dichloro-5-fluoronicotinonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H301+H311+H331-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Hazardous Material transportation number:3439
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- PackingGroup:III
- Packing Group:III
- Safety Term:6.1
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- HazardClass:6.1
2,6-Dichloro-5-fluoronicotinonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Dichloro-5-fluoronicotinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A162928-25g |
2,6-Dichloro-5-fluoronicotinonitrile |
82671-02-1 | 98% | 25g |
$14.0 | 2025-03-01 | |
Enamine | EN300-125139-0.1g |
2,6-dichloro-5-fluoropyridine-3-carbonitrile |
82671-02-1 | 95% | 0.1g |
$19.0 | 2023-07-08 | |
Enamine | EN300-125139-5.0g |
2,6-dichloro-5-fluoropyridine-3-carbonitrile |
82671-02-1 | 95% | 5.0g |
$29.0 | 2023-07-08 | |
Ambeed | A162928-5g |
2,6-Dichloro-5-fluoronicotinonitrile |
82671-02-1 | 98% | 5g |
$6.0 | 2025-03-01 | |
Apollo Scientific | PC9532-100g |
2,6-Dichloro-5-fluoronicotinonitrile |
82671-02-1 | 97% | 100g |
£37.00 | 2025-02-22 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26747-5g |
2,6-Dichloro-3-cyano-5-fluoropyridine, 97% |
82671-02-1 | 97% | 5g |
¥935.00 | 2023-02-08 | |
TRC | D437165-2.5g |
2,6-Dichloro-5-fluoronicotinonitrile |
82671-02-1 | 2.5g |
$64.00 | 2023-05-18 | ||
Enamine | EN300-125139-100.0g |
2,6-dichloro-5-fluoropyridine-3-carbonitrile |
82671-02-1 | 95% | 100.0g |
$87.0 | 2023-07-08 | |
eNovation Chemicals LLC | D583180-1kg |
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile |
82671-02-1 | 98% | 1kg |
$255 | 2024-05-24 | |
Apollo Scientific | PC9532-25g |
2,6-Dichloro-5-fluoronicotinonitrile |
82671-02-1 | 97% | 25g |
£15.00 | 2025-02-22 |
2,6-Dichloro-5-fluoronicotinonitrile Production Method
Synthetic Routes 1
1.2 Reagents: Phosphorus pentachloride ; 20 h, reflux
Synthetic Routes 2
Synthetic Routes 3
2.1 Reagents: Phosphorus pentachloride
Synthetic Routes 4
2.1 Reagents: Phosphorus trichloride
Synthetic Routes 5
1.2 10 h, reflux
2.1 Catalysts: Sodium methoxide Solvents: Toluene ; rt; 1 h, < 50 °C
2.2 5 h, < 50 °C; 50 °C → 20 °C
2.3 Solvents: Methanol ; 10 - 20 °C; 20 °C → rt; 8 h, rt
2.4 Reagents: Acetic acid Solvents: Water ; rt
3.1 Reagents: Phosphorus oxychloride Catalysts: Triethanolamine ; rt → 90 °C; 1 h, 80 - 90 °C
3.2 Reagents: Phosphorus pentachloride ; 20 h, reflux
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
1.2 5 h, < 50 °C; 50 °C → 20 °C
1.3 Solvents: Methanol ; 10 - 20 °C; 20 °C → rt; 8 h, rt
1.4 Reagents: Acetic acid Solvents: Water ; rt
2.1 Reagents: Phosphorus oxychloride Catalysts: Triethanolamine ; rt → 90 °C; 1 h, 80 - 90 °C
2.2 Reagents: Phosphorus pentachloride ; 20 h, reflux
Synthetic Routes 9
Synthetic Routes 10
2.1 Reagents: Phosphorus pentachloride
Synthetic Routes 11
1.2 Solvents: Ethanol
2.1 Reagents: Phosphorus pentachloride
2,6-Dichloro-5-fluoronicotinonitrile Raw materials
- 2-Cyanoacetamide
- propanediamide
- 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Ethyl formate
- ethyl 2-chloroacetate
- PYRIDINE, 2,6-DICHLORO-3-FLUORO-5-(TRICHLOROMETHYL)-
- 5-fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide
- 3-Cyano-2,6-dihydroxy-5-fluoropyridine
2,6-Dichloro-5-fluoronicotinonitrile Preparation Products
2,6-Dichloro-5-fluoronicotinonitrile Related Literature
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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5. Back matter
Additional information on 2,6-Dichloro-5-fluoronicotinonitrile
Professional Introduction to 2,6-Dichloro-5-fluoronicotinonitrile (CAS No: 82671-02-1)
2,6-Dichloro-5-fluoronicotinonitrile, with the CAS number 82671-02-1, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the nicotinonitrile class, characterized by its nitrile functional group and halogenated aromatic ring structure. The presence of both chlorine and fluorine substituents makes it a versatile building block for synthesizing more complex molecules with tailored biological activities.
The chemical structure of 2,6-Dichloro-5-fluoronicotinonitrile consists of a pyridine core substituted at the 2-position and 6-position with chlorine atoms, and at the 5-position with a fluorine atom. This specific arrangement imparts unique electronic and steric properties that are exploited in medicinal chemistry for designing novel therapeutic agents. The nitrile group at the 3-position further enhances its reactivity, allowing for various functionalization strategies such as hydrolysis to carboxylic acids or reduction to amides.
In recent years, 2,6-Dichloro-5-fluoronicotinonitrile has garnered attention in the development of bioactive compounds. Its scaffold is frequently used in the synthesis of kinase inhibitors, which play a crucial role in targeting various cancers and inflammatory diseases. For instance, derivatives of this compound have been investigated for their potential to inhibit tyrosine kinases, which are overexpressed in many malignancies. The fluorine atom, in particular, contributes to increased metabolic stability and binding affinity, making it an attractive moiety in drug design.
The agrochemical industry has also leveraged 2,6-Dichloro-5-fluoronicotinonitrile as a precursor in developing novel pesticides. Its structural features allow for the creation of compounds that exhibit potent activity against a broad spectrum of pests while maintaining environmental safety. Research has shown that certain nicotinonitrile derivatives derived from this intermediate exhibit insecticidal properties by targeting the nervous systems of pests, offering an alternative to traditional organophosphate-based insecticides.
Advances in synthetic methodologies have further expanded the utility of 2,6-Dichloro-5-fluoronicotinonitrile. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex molecular frameworks from this intermediate. These methods have been particularly valuable in accessing heterocyclic compounds with diverse pharmacological profiles. Additionally, computational chemistry approaches have been employed to predict the biological activity of derivatives before their synthesis, streamlining the drug discovery process.
The pharmacological potential of compounds derived from 2,6-Dichloro-5-fluoronicotinonitrile extends beyond oncology and agrochemical applications. Studies have explored its role in developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The nitrile group has been shown to interact with specific enzymatic targets involved in neurodegeneration, suggesting that derivatives of this compound could modulate disease progression.
In conclusion, 2,6-Dichloro-5-fluoronicotinonitrile (CAS No: 82671-02-1) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules with potential therapeutic benefits. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to remain a cornerstone in medicinal chemistry innovation.
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